2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
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Description
2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H11ClF2N6O2 and its molecular weight is 416.77. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN6O2
- Molecular Weight : 422.9 g/mol
- IUPAC Name : 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-difluorophenyl)acetamide
Biological Activity Overview
This compound has shown promising biological activities across various domains:
-
Antimicrobial Activity :
- Triazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance, compounds containing the triazole ring have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- The specific compound under discussion has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens, indicating its potential as an antimicrobial agent.
-
Anticancer Properties :
- Research highlights the ability of triazolopyrimidine derivatives to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDK2 by similar compounds has resulted in significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- The structure–activity relationship (SAR) studies suggest that modifications on the phenyl rings can enhance anticancer efficacy .
- Anti-inflammatory and Analgesic Effects :
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity. For example, it may inhibit CDK2 activity, affecting cell cycle progression and leading to apoptosis in cancer cells .
- Pathway Modulation : By influencing signaling pathways associated with inflammation and cell proliferation, this compound can alter cellular responses to external stimuli.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazolopyrimidine derivatives, one compound exhibited an MIC of 8 μg/mL against E. coli, outperforming standard antibiotics like ampicillin . This suggests a strong potential for further development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that a related triazolopyrimidine derivative inhibited CDK2 with an IC50 value of 1.5 μM against MCF-7 cell lines. This highlights the importance of structural features in enhancing anticancer activity .
Data Tables
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N6O2/c19-10-1-4-12(5-2-10)27-17-16(24-25-27)18(29)26(9-22-17)8-15(28)23-14-6-3-11(20)7-13(14)21/h1-7,9H,8H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPIGHBHYQQDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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